Cas no 1073371-99-9 (3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester)

3-Hydroxy-4-methoxycarbonylphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group enhances shelf life and handling by protecting the boronic acid moiety from hydrolysis. The methoxycarbonyl and hydroxy substituents provide versatility for further functionalization, making it valuable in pharmaceutical and material science applications. Its crystalline structure ensures high purity, while its compatibility with various reaction conditions allows for efficient C-C bond formation. This compound is particularly useful in synthesizing complex biaryl structures, offering reliable performance in both academic and industrial research settings.
3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester structure
1073371-99-9 structure
Product name:3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester
CAS No:1073371-99-9
MF:C14H19BO5
Molecular Weight:278.10866
MDL:MFCD08458200
CID:839985
PubChem ID:17998928

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

    • Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester
    • 3-Hydroxy-4-methoxycarbonylphenylboronic acid, pinacol ester
    • YSB37199
    • YSZC1595
    • 3-Hydroxy-4-methoxycarbonylphenylboronic acid pinacol ester, AldrichCPR
    • AKOS015960150
    • 1073371-99-9
    • CS-0100676
    • NS00015793
    • 3-Hydroxy-4-methoxycarbonylphenylboronic acid pinacol ester
    • Methyl2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • FS-5869
    • Benzoic acid, 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
    • SY029124
    • SCHEMBL2697552
    • J-001886
    • Methyl 2-hydroxybenzoate-4-boronic acid pinacol ester
    • SRYGMLVCVMGUTB-UHFFFAOYSA-N
    • W18499
    • MFCD08458200
    • XH0346
    • methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)salicylate
    • DB-112065
    • DTXSID90592146
    • 3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester
    • MDL: MFCD08458200
    • インチ: InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8,16H,1-5H3
    • InChIKey: SRYGMLVCVMGUTB-UHFFFAOYSA-N
    • SMILES: CC1(C)C(C)(C)OB(C2=CC(=C(C=C2)C(=O)OC)O)O1

計算された属性

  • 精确分子量: 278.13300
  • 同位素质量: 278.1325539g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 366
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65Ų

じっけんとくせい

  • PSA: 64.99000
  • LogP: 1.47800

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester Security Information

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A722212-1g
Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
1073371-99-9 98%
1g
$56.0 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171316-5g
Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
1073371-99-9 97%
5g
¥2050.00 2024-08-09
SHENG KE LU SI SHENG WU JI SHU
sc-299065-250mg
3-Hydroxy-4-methoxycarbonylphenylboronic acid, pinacol ester,
1073371-99-9
250mg
¥2407.00 2023-09-05
Ambeed
A722212-250mg
Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
1073371-99-9 98%
250mg
$26.0 2025-02-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H165808-1g
3-Hydroxy-4-methoxycarbonylphenylboronic acid pinacol ester
1073371-99-9
1g
¥2,444.00 2021-05-21
Chemenu
CM130449-1g
Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
1073371-99-9 98%
1g
$215 2023-11-25
Chemenu
CM130449-5g
Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
1073371-99-9 98%
5g
$498 2021-08-05
eNovation Chemicals LLC
Y1000957-5g
Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
1073371-99-9 95%
5g
$1000 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X53485-250mg
Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
1073371-99-9 98%
250mg
¥191.0 2023-09-05
abcr
AB175545-250 mg
3-Hydroxy-4-methoxycarbonylphenylboronic acid, pinacol ester, 97%; .
1073371-99-9 97%
250mg
€161.00 2023-05-07

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester 合成方法

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester 関連文献

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Esterに関する追加情報

3-Hydroxy-4-Methoxycarbonylphenylboronic Acid Pinacol Ester: A Comprehensive Overview

The compound 3-Hydroxy-4-Methoxycarbonylphenylboronic Acid Pinacol Ester (CAS No. 1073371-99-9) is a versatile and intriguing molecule in the field of organic chemistry. This compound, often abbreviated as HMPC-Pinacol Ester, belongs to the class of aromatic boronic esters, which have gained significant attention due to their applications in various chemical reactions, particularly in the realm of cross-coupling reactions. The structure of this compound features a phenyl ring substituted with hydroxyl and methoxycarbonyl groups, along with a boronic acid pinacol ester moiety, making it a valuable intermediate in organic synthesis.

Recent advancements in synthetic methodologies have highlighted the importance of aromatic boronic esters like HMPC-Pinacol Ester in constructing complex molecular frameworks. These compounds are widely employed as coupling partners in Suzuki-Miyaura reactions, which are pivotal in the synthesis of biaryls, heteroaryls, and other functionalized aromatic compounds. The presence of the hydroxyl group at the 3-position and the methoxycarbonyl group at the 4-position introduces unique electronic and steric effects, which can be exploited to control reactivity and selectivity in these reactions.

One of the most notable aspects of HMPC-Pinacol Ester is its role as an intermediate in drug discovery and development. The ability to install diverse functional groups onto the aromatic ring through coupling reactions has made this compound a valuable tool for medicinal chemists. For instance, researchers have utilized HMPC-Pinacol Ester to synthesize bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The incorporation of this compound into drug design strategies underscores its significance in modern pharmaceutical research.

In addition to its role in therapeutic chemistry, HMPC-Pinacol Ester has also found applications in materials science. The compound's ability to participate in directed metallation reactions has led to its use in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in electronics, energy storage, and catalysis, further expanding the utility of this compound beyond traditional organic synthesis.

From a synthetic standpoint, HMPC-Pinacol Ester is typically prepared via a multi-step process involving oxidation, esterification, and boronation reactions. The synthesis begins with the preparation of the corresponding phenolic compound, followed by oxidation to introduce the hydroxyl group. Subsequent esterification with methoxy carbonyl chloride yields the methoxycarbonylated derivative. Finally, treatment with pinacol borane under appropriate conditions affords the desired boronic acid pinacol ester.

Recent studies have focused on optimizing the synthesis of HMPC-Pinacol Ester to enhance yield and reduce reaction time. For example, researchers have explored microwave-assisted synthesis techniques to accelerate key steps such as oxidation and esterification. These advancements not only improve efficiency but also contribute to sustainability by minimizing waste generation.

The reactivity of HMPC-Pinacol Ester is influenced by several factors, including steric hindrance from substituents on the aromatic ring and electronic effects arising from functional groups. The hydroxyl group at position 3 introduces electron-donating effects via resonance stabilization, while the methoxycarbonyl group at position 4 exerts electron-withdrawing effects through conjugation. This interplay between donating and withdrawing groups creates a dynamic electronic environment that can be leveraged to control reaction outcomes.

Another area of active research involves exploring HMPC-Pinacol Ester's potential as a building block for constructing heterocyclic compounds. By incorporating this compound into cyclization reactions or tandem processes, chemists can access complex ring systems with diverse functionalities. Such approaches are particularly valuable in natural product synthesis and combinatorial chemistry.

In terms of characterization techniques, HMPC-Pinacol Ester is commonly analyzed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR spectroscopy provides detailed insights into the molecule's structure by revealing information about proton environments and coupling constants. MS analysis helps confirm molecular weight and structural integrity during synthetic steps.

The stability of HMPC-Pinacol Ester under various conditions has also been investigated extensively. While it is generally stable under ambient conditions, exposure to strong acids or bases can lead to decomposition or side reactions. Therefore, proper handling procedures are essential during storage and manipulation.

Looking ahead, ongoing research aims to expand the scope of applications for HMPC-Pinacol Ester further. Potential directions include its use as a chiral auxiliary for asymmetric synthesis or as a component in click chemistry protocols for rapid assembly of complex molecules.

In conclusion, 3-Hydroxy-4-Methoxycarbonylphenylboronic Acid Pinacol Ester stands out as a multifunctional compound with significant implications across diverse fields within organic chemistry. Its unique structure enables participation in a wide range of chemical transformations while offering opportunities for innovation in drug discovery and materials science.

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